molecular formula C8H13NO2 B1478090 6-Oxa-9-azaspiro[4.5]decan-10-one CAS No. 1934762-62-5

6-Oxa-9-azaspiro[4.5]decan-10-one

Cat. No.: B1478090
CAS No.: 1934762-62-5
M. Wt: 155.19 g/mol
InChI Key: SAMKEDNWLJCOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-9-azaspiro[4.5]decan-10-one is a bicyclic compound featuring a spiro junction at the fifth carbon, with an oxygen atom in the six-membered ring and a nitrogen atom in the five-membered ring. This heteroatom arrangement imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its molecular formula is C₈H₁₂N₂O₂, distinguishing it from closely related spiro compounds through variations in heteroatom positioning and substituent effects .

Properties

IUPAC Name

6-oxa-9-azaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-8(3-1-2-4-8)11-6-5-9-7/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMKEDNWLJCOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6,9-Diazaspiro[4.5]decan-10-one (CAS: 1664-33-1)

  • Structure : Replaces the oxygen atom in the six-membered ring with a second nitrogen, yielding a diazaspiro system (C₈H₁₄N₂O).
  • Properties : Exhibits higher basicity due to the additional nitrogen, enhancing solubility in polar solvents. Safety data indicate moderate toxicity (oral LD₅₀: 500 mg/kg in rodents) .
  • Applications : Primarily used in peptide mimetics and enzyme inhibitors, contrasting with the oxygen-containing analog’s role in CNS-targeted drug candidates .

1-Oxa-4-azaspiro[4.5]decan-3,8-diones

  • Structure : Contains two ketone groups and an oxygen-nitrogen spiro system. Synthesized via oxidative cyclization of substituted tetrahydrofurans .
  • Synthetic Yield : 72–86% using PhI(OAc)₂ and Cu catalysts, higher than the target compound’s typical yields (50–65%) .
  • Bioactivity : Demonstrated antitumor activity in vitro, unlike 6-Oxa-9-azaspiro[4.5]decan-10-one, which is more commonly explored for neurological targets .

6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1)

  • Structure : Lacks the nitrogen atom, resulting in a simpler oxygen-containing spiro system (C₉H₁₄O₂).
  • Applications: Key intermediate in synthesizing Oliceridine Fumarate, an opioid analgesic.

2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one

  • Structure : Features fluorophenyl substituents on the spiro nitrogen, enhancing lipophilicity (ClogP = 3.2 vs. 1.8 for the unsubstituted compound).
  • Bioactivity : Potent dopamine transporter (DAT) inhibitor (IC₅₀ = 12 nM), highlighting how substituents modulate pharmacological profiles .

Comparative Data Table

Compound Name Molecular Formula Heteroatoms Key Substituents Bioactivity/Application Reference
This compound C₈H₁₂N₂O₂ 1 O, 1 N None CNS drug scaffolds
6,9-Diazaspiro[4.5]decan-10-one C₈H₁₄N₂O 2 N None Peptide mimetics
6-Oxaspiro[4.5]decan-9-one C₉H₁₄O₂ 1 O None Oliceridine synthesis
1-Oxa-4-azaspiro[4.5]decan-3,8-dione C₁₀H₁₂O₃N 1 O, 1 N Dual ketones Antitumor agents
2-[Bis(4-fluorophenyl)methyl] derivative C₂₃H₂₃F₂N₂O 2 N 4-Fluorophenyl groups DAT inhibition (ADHD treatment)

Pharmacological and Regulatory Considerations

  • Toxicity : 6,9-Diazaspiro[4.5]decan-10-one requires stringent handling (GHS Category 4), whereas oxa-aza derivatives are generally safer .
  • Intellectual Property: Fluorinated derivatives are patented for CNS disorders, underscoring their commercial viability compared to non-halogenated spiro compounds .

Preparation Methods

Synthetic Routes and General Strategies

The synthesis of 6-oxa-9-azaspiro[4.5]decan-10-one typically involves constructing the spirocyclic framework by cyclization reactions that incorporate both oxygen and nitrogen heteroatoms into the bicyclic system. The key approaches include:

  • Cyclization of substituted piperidine derivatives : Starting from 4-substituted piperidine precursors, cyclization with appropriate reagents (e.g., isocyanates or carbonyl compounds) forms the spirocyclic lactam structure.

  • Azide intermediates and reduction : Some methods utilize azide intermediates that undergo reduction (e.g., Staudinger reduction) to form the nitrogen-containing ring, followed by cyclization to the spirocyclic lactam.

  • Use of flow chemistry and biocatalysis : Modern synthetic routes employ continuous flow reactors to safely handle reactive intermediates like azides and use transaminase enzymes for chiral amination, improving yield and enantiomeric purity.

Detailed Preparation Methods

Classical Cyclization via Piperidine Derivatives and Isocyanates

According to patent US5118687A, a key synthetic route involves:

  • Reacting a 4-ethynyl-4-hydroxypiperidine derivative with an isocyanate to form a 4-carbamoyloxy-4-ethynylpiperidine intermediate.

  • Cyclization of this intermediate under acidic conditions (e.g., in the presence of dry hydrogen halide) in an inert organic solvent to form a 2-imino-1,3-dioxolane intermediate.

  • Hydrolysis or further treatment of this intermediate with water leads to the formation of the this compound structure.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-Oxa-9-azaspiro[4.5]decan-10-one, and how do reaction conditions influence yield optimization?

  • Methodological Answer :

  • Route 1 : Cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol derivatives under reflux conditions (e.g., toluene, 12–24 hours), yielding spirocyclic compounds via Schiff base intermediates. Yields depend on substituent steric effects and solvent polarity .
  • Route 2 : Use of 1,4-dibromobutane and cyclohexanone derivatives in nucleophilic substitution reactions, achieving ~71–88% yields. Optimize via controlled stoichiometry and catalytic bases (e.g., K₂CO₃) to minimize byproducts .
  • Key Factors : Monitor reaction progress via TLC/HPLC, and purify via recrystallization or column chromatography using polar/non-polar solvent systems.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • UV-Vis : Detect conjugation in benzothiazol derivatives (λmax ~300–400 nm) .
  • Crystallography : Use SHELXL for single-crystal refinement. Key steps:
  • Collect high-resolution diffraction data (e.g., Cu-Kα radiation).
  • Apply SHELX constraints for non-hydrogen atoms and refine thermal parameters .
  • NMR : Assign spirocyclic protons (¹H NMR) and carbons (¹³C NMR) using 2D experiments (COSY, HSQC) to resolve overlapping signals .

Q. How is the conformational flexibility of the spirocyclic ring system analyzed?

  • Methodological Answer :

  • Cremer-Pople Puckering Coordinates :
  • Define a mean plane for the spiro ring using crystallographic coordinates.
  • Calculate puckering amplitude (q) and phase angle (φ) to quantify deviations from planarity. For 6-membered rings, use spherical polar coordinates to map chair, boat, or twist-boat conformers .
  • MD Simulations : Perform molecular dynamics (e.g., AMBER/GAFF force fields) to explore ring puckering dynamics under varying temperatures .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Methodological Answer :

  • Multi-Technique Validation :
  • Cross-validate NMR/IR data with X-ray structures to confirm bond lengths and angles.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR .
  • Error Analysis : Apply R-factor metrics in SHELXL to assess crystallographic model accuracy. Discrepancies >5% may indicate disordered regions requiring alternate refinement strategies .

Q. What computational strategies integrate with experimental data to predict reactivity and stability?

  • Methodological Answer :

  • DFT-Based Reactivity Descriptors :
  • Calculate Fukui indices (electrophilicity/nucleophilicity) to identify reactive sites for functionalization.
  • Simulate transition states (TS) for ring-opening reactions using Gaussian or ORCA .
  • Solvent Effects : Use COSMO-RS to model solvent interactions and predict solubility/stability in polar aprotic solvents (e.g., DMF, DMSO) .

Q. How are structure-activity relationships (SAR) evaluated for this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Derivatization Strategies :
  • Introduce substituents (e.g., fluorophenyl, benzothiazol) at positions 8 and 9 to modulate steric/electronic effects.
  • Assess biological activity via in vitro assays (e.g., DAT inhibition IC₅₀) .
  • Pharmacophore Modeling :
  • Generate 3D pharmacophores (e.g., Schrödinger Phase) to map hydrogen bond acceptors (N, O) and hydrophobic regions .

Q. What experimental design principles ensure rigorous testing of hypotheses involving this compound?

  • Methodological Answer :

  • FINER Criteria :
  • Feasibility : Pilot studies to optimize reaction scales (e.g., 0.1–1 mmol).
  • Novelty : Compare synthetic routes with prior art (e.g., Patent EP 2017/026 for diazaspiro derivatives) .
  • Relevance : Align with broader goals (e.g., spirocyclic scaffolds in CNS drug discovery) .
  • Data Triangulation : Combine XRD, NMR, and computational data to validate structural hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.